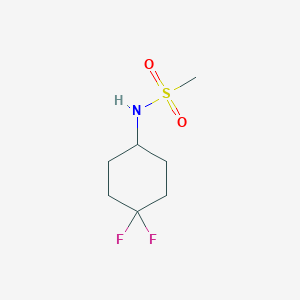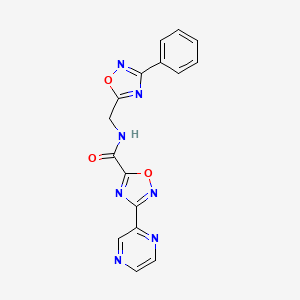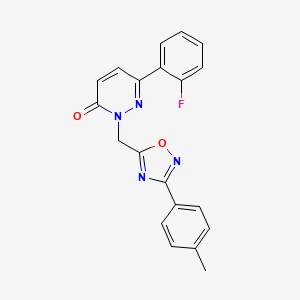![molecular formula C23H18FN3O2S2 B2388940 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1260918-37-3](/img/structure/B2388940.png)
2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is an intriguing heterocyclic chemical molecule. It has been the subject of various scientific studies due to its unique structure that combines a thieno[3,2-d]pyrimidin-4(3H)-one core with fluorophenyl and quinolinyl moieties. Such structural diversity provides the compound with potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthetic Routes: Typically, the synthesis begins with the preparation of the thieno[3,2-d]pyrimidin-4(3H)-one core. Subsequent steps involve the introduction of the quinolinyl and fluorophenyl groups through multi-step organic reactions. Key steps often include the formation of carbon-sulfur bonds and nucleophilic substitution reactions.
Reaction Conditions: Commonly, these reactions are carried out under controlled temperatures, often under inert atmospheres to prevent oxidation or unwanted side reactions. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile may be used, with catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis might leverage high-throughput automation, optimizing yields, and reducing costs. Continuous flow reactors can ensure consistent production while maintaining reaction conditions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinyl moiety.
Reduction: Reduction reactions can also occur, potentially modifying the thieno[3,2-d]pyrimidin-4(3H)-one core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Commonly using hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products Formed
Depending on the reactions, products might include various substituted derivatives of the original compound, enhancing its properties for specific applications.
Scientific Research Applications
The compound is notable for its applications across different scientific fields:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Explored for its interactions with biological macromolecules, potentially acting as an enzyme inhibitor.
Medicine: Investigated for potential therapeutic uses, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specialized functions, such as light-sensitive coatings or advanced polymers.
Mechanism of Action
Similar Compounds: Compounds like 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one share structural similarities.
Uniqueness: The incorporation of the fluorophenyl group distinguishes it from other analogs, potentially altering its pharmacokinetic and pharmacodynamic profiles.
Comparison with Similar Compounds
2-{[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
2-{[2-(Quinolin-1-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
This detailed exploration covers the synthesis, chemical behavior, applications, and unique features of the compound. It's always fascinating to dive into the world of complex organic molecules and their potential! If there's anything specific you'd like to delve deeper into, just let me know.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2S2/c24-16-8-2-4-10-19(16)27-22(29)21-17(11-13-30-21)25-23(27)31-14-20(28)26-12-5-7-15-6-1-3-9-18(15)26/h1-4,6,8-11,13H,5,7,12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSAIUQYBUMPQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5F)SC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,1-bis(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2388858.png)

![8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B2388860.png)

![6-methoxy-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-indole-2-carboxamide](/img/structure/B2388866.png)


![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2388872.png)
![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine](/img/structure/B2388873.png)
![4-((1H-imidazol-1-yl)methyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2388874.png)




